
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane (hereafter referred to as BMDM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. BMDM is a member of the dioxolane family, which is a class of compounds that contain two oxygen atoms connected by a double bond. BMDM is a colorless liquid at room temperature, and is soluble in a variety of organic solvents. It has a molar mass of 250.09 g/mol and a boiling point of 144°C.
科学研究应用
BMDM has been studied for its potential applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for various reactions. It has also been used in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. BMDM has also been used in the synthesis of peptides, amino acids, and nucleotides.
作用机制
The mechanism of action of BMDM is not fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the formation of new bonds between molecules. Additionally, BMDM is believed to act as a Lewis acid, which is a type of acid that can catalyze reactions by donating electrons to a molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMDM are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, BMDM has been studied for its potential role in the regulation of gene expression, as well as its potential to modulate the activity of various enzymes.
实验室实验的优点和局限性
BMDM has several advantages for use in laboratory experiments. It is a colorless liquid, which makes it easy to handle and measure accurately. Additionally, it is soluble in a variety of organic solvents, which makes it ideal for use in various reactions. Furthermore, it is relatively stable, and is not easily degraded by light or heat.
However, BMDM also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which limits its use in larger-scale experiments. Additionally, it is not very soluble in water, which limits its use in aqueous solutions.
未来方向
There are several potential future directions for the use of BMDM. It could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals, natural products, and polymers. Additionally, it could be used in the synthesis of peptides, amino acids, and nucleotides. Furthermore, it could be studied for its potential role in the regulation of gene expression and its potential to modulate the activity of various enzymes. Finally, it could be studied for its potential anti-inflammatory and anti-cancer properties.
合成方法
BMDM can be synthesized by a two-step process that involves the alkylation of 4-bromo-3-methylphenol with methyl iodide and the subsequent reaction of the resulting alkylated product with 1,3-dioxolane. In the first step, 4-bromo-3-methylphenol is reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form the alkylated product. In the second step, the alkylated product is reacted with 1,3-dioxolane in the presence of a catalyst, such as a Lewis acid, to form BMDM.
属性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMBBZUQYZNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(OCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)
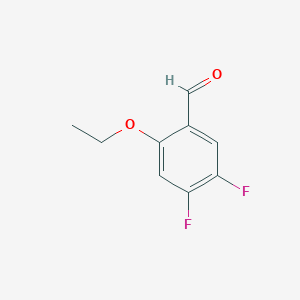
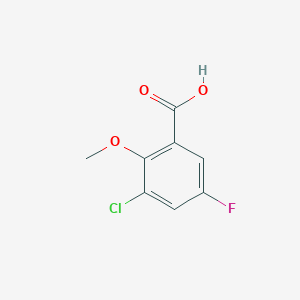
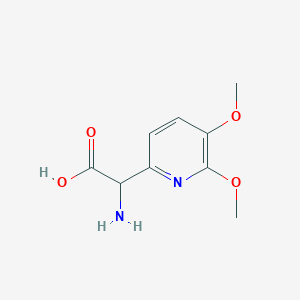
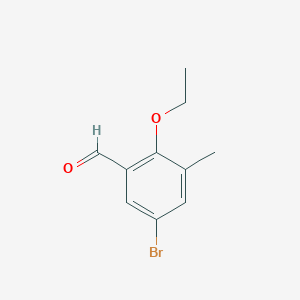

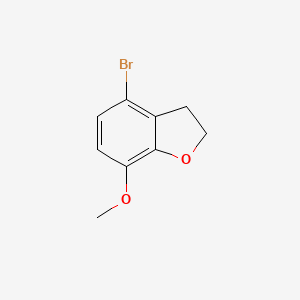

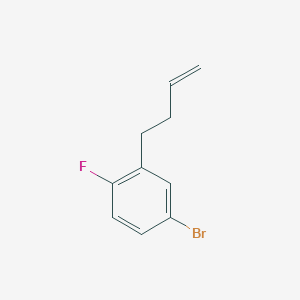
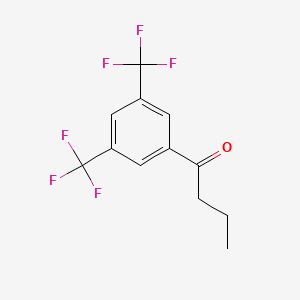
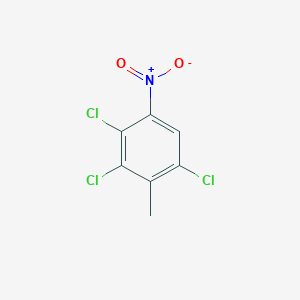
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)